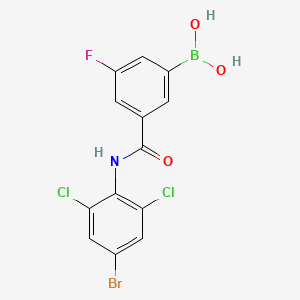
3-Fluoro-5-(4-bromo-2,6-dichlorophenylcarbamoyl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-(4-bromo-2,6-dichlorophenylcarbamoyl)phenylboronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(4-bromo-2,6-dichlorophenylcarbamoyl)phenylboronic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The specific conditions, such as the choice of solvent and temperature, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(4-bromo-2,6-dichlorophenylcarbamoyl)phenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion to corresponding phenols or quinones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction could produce amines or alcohols.
Scientific Research Applications
3-Fluoro-5-(4-bromo-2,6-dichlorophenylcarbamoyl)phenylboronic acid has several scientific research applications:
Medicine: Investigated for its potential as a therapeutic agent, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(4-bromo-2,6-dichlorophenylcarbamoyl)phenylboronic acid involves its interaction with molecular targets through its boronic acid moiety. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in enzyme inhibition and molecular recognition . The specific pathways and targets depend on the context of its application, such as enzyme inhibition in medicinal chemistry or molecular recognition in materials science.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid
- 3-Fluoro-5-(trifluoromethyl)phenylboronic acid
- 4-Bromo-2-fluorobenzoic acid
Uniqueness
3-Fluoro-5-(4-bromo-2,6-dichlorophenylcarbamoyl)phenylboronic acid is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in applications where specific interactions or reactivity profiles are required, such as in the design of selective enzyme inhibitors or advanced materials.
Properties
Molecular Formula |
C13H8BBrCl2FNO3 |
|---|---|
Molecular Weight |
406.8 g/mol |
IUPAC Name |
[3-[(4-bromo-2,6-dichlorophenyl)carbamoyl]-5-fluorophenyl]boronic acid |
InChI |
InChI=1S/C13H8BBrCl2FNO3/c15-8-4-10(16)12(11(17)5-8)19-13(20)6-1-7(14(21)22)3-9(18)2-6/h1-5,21-22H,(H,19,20) |
InChI Key |
LNLQACBPOOVBAK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NC2=C(C=C(C=C2Cl)Br)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















